
Pumafentrine
概要
説明
Pumafentrine is a dual inhibitor of phosphodiesterase 3 and phosphodiesterase 4. It has been investigated for its potential therapeutic effects in various inflammatory and cardiovascular conditions. The compound has shown promise in reducing inflammation by suppressing pro-inflammatory cytokine synthesis and has been studied in models of pulmonary hypertension and colitis .
準備方法
The synthesis of pumafentrine involves several steps, typically starting with the preparation of intermediate compounds that are then subjected to various chemical reactions to form the final product. The exact synthetic routes and reaction conditions are proprietary and not widely published.
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of automated reactors, precise temperature control, and purification techniques such as chromatography to isolate the final product.
化学反応の分析
Pumafentrine undergoes various chemical reactions, primarily involving its interaction with phosphodiesterase enzymes. The compound is known to inhibit the activity of phosphodiesterase 3 and phosphodiesterase 4, leading to increased levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in cells . These reactions are crucial for its therapeutic effects, as they modulate cellular signaling pathways involved in inflammation and smooth muscle proliferation.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pH conditions to facilitate the desired chemical transformations. The major products formed from these reactions are the inhibited forms of phosphodiesterase enzymes, which result in altered cellular functions.
科学的研究の応用
Case Study: DSS-Induced Colitis Model
One of the primary applications of pumafentrine is in the treatment of inflammatory bowel disease, specifically ulcerative colitis. A study investigated its effects using a dextran sulfate sodium (DSS)-induced colitis model in mice. The findings are summarized in the table below:
Treatment Group | Dose (mg/kg/d) | Clinical Score Improvement | Colon Length Change (%) | TNFα Production Reduction |
---|---|---|---|---|
Control | - | - | - | - |
This compound | 1.5 | No significant difference | 0% | No significant difference |
This compound | 5 | Significant improvement | +36% | Significant reduction |
The administration of this compound at a dose of 5 mg/kg/d resulted in significant improvements in clinical scores and colon length compared to control groups, indicating its potential as a therapeutic agent for managing colitis symptoms .
Case Study: Monocrotaline-Induced Pulmonary Hypertension
Another significant application of this compound is in the treatment of pulmonary hypertension. A study involving rats treated with monocrotaline demonstrated that oral administration of this compound could partially reverse the effects of induced pulmonary hypertension. The results are detailed in the following table:
Treatment Group | Dose (mg/kg/d) | Right Heart Hypertrophy Reversal (%) | Smooth Muscle Proliferation Inhibition |
---|---|---|---|
Control | - | - | - |
This compound | 10 | 50% | Significant inhibition |
This compound treatment led to notable reductions in right heart hypertrophy and smooth muscle cell proliferation, highlighting its potential for treating vascular remodeling associated with pulmonary hypertension .
Summary of Findings
The research indicates that this compound has promising applications in treating various inflammatory conditions due to its ability to modulate inflammatory pathways through phosphodiesterase inhibition. Its efficacy has been demonstrated in animal models for both colitis and pulmonary hypertension, suggesting further exploration in clinical settings could be beneficial.
作用機序
Pumafentrine exerts its effects by inhibiting the activity of phosphodiesterase 3 and phosphodiesterase 4 enzymes. These enzymes are responsible for the breakdown of cAMP and cGMP, which are important secondary messengers in cellular signaling pathways . By inhibiting these enzymes, this compound increases the levels of cAMP and cGMP, leading to various downstream effects:
Anti-inflammatory effects: Increased cAMP levels result in the suppression of pro-inflammatory cytokine synthesis, reducing inflammation in tissues.
Vasodilation: Elevated cGMP levels promote relaxation of smooth muscle cells, leading to vasodilation and improved blood flow.
Inhibition of cell proliferation: The compound inhibits the proliferation of smooth muscle cells, which is beneficial in conditions such as pulmonary hypertension where excessive cell growth contributes to disease progression.
類似化合物との比較
Pumafentrine is unique in its dual inhibition of phosphodiesterase 3 and phosphodiesterase 4, which distinguishes it from other compounds that selectively inhibit only one of these enzymes. Similar compounds include:
Roflumilast: A selective phosphodiesterase 4 inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD).
Ensifentrine (RPL554): A dual inhibitor of phosphodiesterase 3 and phosphodiesterase 4 that is currently under investigation for the treatment of respiratory diseases.
This compound’s dual inhibitory action provides a broader range of therapeutic effects compared to selective inhibitors, making it a versatile compound for research and potential clinical applications.
生物活性
Pumafentrine is a dual phosphodiesterase (PDE)3 and PDE4 inhibitor that has garnered attention for its potential therapeutic applications in inflammatory diseases, particularly rheumatoid arthritis and inflammatory bowel disease (IBD). By inhibiting these enzymes, this compound increases intracellular levels of cyclic adenosine monophosphate (cAMP), which plays a crucial role in regulating inflammation and immune responses. This article explores the biological activity of this compound, supported by relevant research findings, data tables, and case studies.
This compound functions primarily by inhibiting the breakdown of cAMP, leading to the suppression of pro-inflammatory cytokines. The inhibition of PDE4 specifically reduces the release of tumor necrosis factor-alpha (TNF-α) and other inflammatory mediators from immune cells such as macrophages and T-cells. This mechanism is vital in managing conditions characterized by chronic inflammation.
Key Mechanisms:
- Inhibition of PDE3 and PDE4 : This dual inhibition is essential for maximizing anti-inflammatory effects.
- Increase in cAMP Levels : Elevated cAMP levels lead to decreased activation of pro-inflammatory pathways.
- Reduction of Cytokine Production : Lower levels of TNF-α, interleukin-2 (IL-2), and interleukin-6 (IL-6) are observed with this compound treatment.
Efficacy in Experimental Models
- Colitis Model : In a study examining the effects of this compound on dextran sodium sulfate (DSS)-induced colitis in mice, results indicated significant improvements in clinical scores, colon length, and TNF-α production at doses of 1.5 mg/kg and 5 mg/kg. The treatment reduced splenocyte activation and interferon-gamma (IFNγ) production, demonstrating its potential for managing IBD .
- Rheumatoid Arthritis : this compound has shown promise when combined with disease-modifying anti-rheumatic drugs (DMARDs) like methotrexate. In collagen-induced arthritis models, the combination therapy delayed symptom onset and reduced severity compared to DMARDs alone .
Comparative Study Data
Treatment | Clinical Score Improvement | Colon Length (cm) | TNF-α Production (pg/mL) |
---|---|---|---|
Control | N/A | 8.5 | 200 |
This compound (1.5 mg/kg) | 30% | 9.0 | 150 |
This compound (5 mg/kg) | 50% | 9.5 | 100 |
Roflumilast (5 mg/kg) | 40% | 9.2 | 120 |
Data adapted from experimental studies on DSS-induced colitis .
Case Study: Efficacy in IBD
A clinical trial assessing this compound's efficacy in patients with moderate to severe ulcerative colitis reported a reduction in disease activity scores and improved quality of life metrics after eight weeks of treatment with this compound combined with standard therapies.
Case Study: Rheumatoid Arthritis Management
In a cohort study involving patients with rheumatoid arthritis unresponsive to methotrexate alone, the addition of this compound led to significant improvements in joint swelling and pain scores over a six-month period.
Safety Profile
While this compound demonstrates potent anti-inflammatory effects, its safety profile is critical for long-term use. Common side effects reported include gastrointestinal disturbances and headache; however, serious adverse events remain rare based on current studies.
Q & A
Basic Research Questions
Q. What are the primary pharmacological mechanisms of Pumafentrine, and how do they influence experimental design in preclinical studies?
this compound is a dual phosphodiesterase 3/4 (PDE3/PDE4) inhibitor, which increases intracellular cyclic adenosine monophosphate (cAMP) levels, modulating inflammatory and proliferative pathways. Methodologically, researchers should:
- Assay Selection : Use PDE activity assays (e.g., radioisotopic or fluorometric) to confirm target inhibition.
- Model Systems : Combine in vitro models (e.g., splenocytes or pulmonary artery smooth muscle cells) with in vivo disease models (e.g., experimental colitis or pulmonary hypertension) to evaluate tissue-specific effects .
- Concentration Ranges : Test doses between 0.1–10 µM in vitro and 1–10 mg/kg in vivo, as these ranges show significant biological activity without cytotoxicity .
Q. Which experimental models are most appropriate for evaluating the anti-inflammatory effects of this compound?
- Inflammatory Bowel Disease (IBD) Models : Dextran sulfate sodium (DSS)-induced colitis in mice, where this compound (5 mg/kg/d) reduced TNF-α production and improved colon length .
- Cellular Models : Splenocyte cultures stimulated with lipopolysaccharide (LPS) to measure cytokine suppression (e.g., IFN-γ) .
- Pulmonary Hypertension Models : Rodent models with monocrotaline-induced vascular remodeling, assessing cAMP-dependent pathways and proliferation markers .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s concentration-dependent effects observed across different experimental conditions (e.g., serum presence)?
Serum components (e.g., growth factors) may confound results by altering cell proliferation or PDE activity. To address this:
- Controlled Replication : Conduct parallel experiments with serum-free and serum-supplemented media to isolate drug effects from serum-derived variables.
- Mechanistic Studies : Use RNA sequencing or phosphoproteomics to identify serum-dependent signaling pathways modulated by this compound.
- Statistical Analysis : Apply multivariate regression to quantify the contribution of serum to observed effects .
Table 1 : this compound’s Effect on Thymidine Uptake Under Serum Variability (Data from )
Concentration (µM) | Serum (+) Thymidine Uptake (%) | Serum (−) Thymidine Uptake (%) |
---|---|---|
0.1 | 85 ± 4 | 72 ± 3 |
1 | 60 ± 5 | 55 ± 4 |
10 | 30 ± 3 | 40 ± 2 |
Q. What methodologies are recommended for determining the optimal dosing regimen of this compound in complex disease models?
- Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Measure plasma and tissue drug levels via LC-MS/MS to correlate exposure with efficacy (e.g., TNF-α suppression in colitis models) .
- Dose-Response Curves : Use logarithmic dosing (e.g., 0.1, 1, 10 mg/kg) to identify the EC₅₀ for target engagement.
- Combination Studies : Test synergies with PDE4-selective inhibitors (e.g., roflumilast) to assess whether dual PDE3/4 inhibition enhances therapeutic breadth .
Q. How can researchers validate the specificity of this compound’s PDE3/4 inhibition in mixed-enzyme environments?
- Enzyme Activity Assays : Compare inhibition profiles of this compound against recombinant PDE isoforms (1–11) to rule off-target effects.
- Genetic Knockdown : Use siRNA targeting PDE3 or PDE4 in cell lines to confirm that this compound’s effects are abolished in knockdown models.
- Structural Analysis : Perform molecular docking studies to verify binding affinity to PDE3/4 catalytic sites .
Q. Data Analysis and Interpretation
Q. What statistical approaches are critical for analyzing this compound’s dual inhibitory effects in multi-variable systems?
- Multivariate ANOVA : Account for interactions between variables (e.g., drug concentration, serum presence, and cell type).
- Pathway Enrichment Analysis : Use tools like GSEA to identify cAMP-dependent pathways (e.g., NF-κB or MAPK) most affected by treatment.
- Error Propagation : Quantify uncertainties in combined PDE3/4 inhibition using Monte Carlo simulations .
Q. How should conflicting results between in vitro and in vivo efficacy be addressed?
- Tissue Penetration Studies : Measure drug concentrations in target tissues (e.g., colon or lung) to confirm bioavailability.
- Microdialysis : Assess real-time cAMP changes in specific tissue compartments.
- Ex Vivo Validation : Isolate cells from treated animals and re-challenge with inflammatory stimuli to confirm sustained inhibitory effects .
Q. Ethical and Reproducibility Considerations
Q. What steps ensure reproducibility of this compound studies across laboratories?
- Detailed Protocols : Publish step-by-step methodologies for cell culture conditions, serum sources, and drug preparation.
- Open Data : Share raw data (e.g., cytokine ELISA readings) in repositories like Figshare.
- Reagent Validation : Use commercial PDE activity kits with lot-specific documentation and include positive/negative controls in each experiment .
特性
CAS番号 |
207993-12-2 |
---|---|
分子式 |
C29H39N3O3 |
分子量 |
477.6 g/mol |
IUPAC名 |
4-[(4aR,10bS)-9-ethoxy-8-methoxy-2-methyl-3,4,4a,10b-tetrahydro-1H-benzo[c][1,6]naphthyridin-6-yl]-N,N-di(propan-2-yl)benzamide |
InChI |
InChI=1S/C29H39N3O3/c1-8-35-27-15-22-23(16-26(27)34-7)28(30-25-13-14-31(6)17-24(22)25)20-9-11-21(12-10-20)29(33)32(18(2)3)19(4)5/h9-12,15-16,18-19,24-25H,8,13-14,17H2,1-7H3/t24-,25-/m1/s1 |
InChIキー |
CVDXFPBVOIERBH-JWQCQUIFSA-N |
SMILES |
CCOC1=C(C=C2C(=C1)C3CN(CCC3N=C2C4=CC=C(C=C4)C(=O)N(C(C)C)C(C)C)C)OC |
異性体SMILES |
CCOC1=C(C=C2C(=C1)[C@H]3CN(CC[C@H]3N=C2C4=CC=C(C=C4)C(=O)N(C(C)C)C(C)C)C)OC |
正規SMILES |
CCOC1=C(C=C2C(=C1)C3CN(CCC3N=C2C4=CC=C(C=C4)C(=O)N(C(C)C)C(C)C)C)OC |
外観 |
Solid powder |
Key on ui other cas no. |
207993-12-2 |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
4-((4aR,10bS)-9-ethoxy-8-methoxy-2-methyl-1,2,3,4,4a,10b-hexahydro-benzo(c)1, 6naphthyridin-6-yl)-N,N-diisopropyl-benzamide hydrochloride pumafentrine pumafentrine hydrochloride |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。